molecular formula C20H16N2O5 B2914274 N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide CAS No. 313404-97-6

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide

Cat. No.: B2914274
CAS No.: 313404-97-6
M. Wt: 364.357
InChI Key: DATPUQXEJABFNG-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 4-methoxy-2-nitrophenyl group attached to a phenoxy-substituted benzamide scaffold. This compound shares structural similarities with other nitro- and methoxy-substituted benzamides, which are often synthesized as intermediates for pharmaceuticals, agrochemicals, or fluorescent probes . Key structural features include:

  • Nitro group (NO₂): Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Methoxy group (OCH₃): Provides electron-donating properties, affecting solubility and electronic distribution.
  • Phenoxybenzamide backbone: Offers a planar aromatic system conducive to π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-15-11-12-17(18(13-15)22(24)25)21-20(23)16-9-5-6-10-19(16)27-14-7-3-2-4-8-14/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPUQXEJABFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide typically involves the reaction of 4-methoxy-2-nitroaniline with phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 4-amino-2-phenoxybenzamide.

    Substitution: Various substituted phenoxybenzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxybenzamide moiety can interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Substituent Comparisons
Compound Name Substituents Molecular Formula Key Features Reference
N-(4-Methoxy-2-nitrophenyl)-2-phenoxybenzamide 4-OCH₃, 2-NO₂, phenoxybenzamide C₂₀H₁₆N₂O₅ Planar aromatic system; dual electron-donating/withdrawing groups
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-OCH₃, 2-NO₂, 4-Br C₁₄H₁₁BrN₂O₄ Bromine enhances halogen bonding; crystallizes with two asymmetric units
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 2-OCH₃, 4-CH₃ C₁₅H₁₄ClNO₂ Chlorine substituent increases lipophilicity; fluorescence at λem 380 nm
N-(4-Methoxy-2-nitrophenyl)hexadecanamide 4-OCH₃, 2-NO₂, C₁₆ alkyl chain C₂₃H₃₇N₂O₄ Long alkyl chain enhances membrane permeability; antinociceptive activity
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide Thiazolyl-sulfonyl, phenoxybenzamide C₂₂H₁₆N₄O₆S₂ Sulfonyl group increases polarity; potential kinase inhibitor
Table 2: Spectroscopic Data (IR Stretching Vibrations)
Compound Type C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹) C=S/C-S Stretch (cm⁻¹) Reference
Hydrazinecarbothioamides 1663–1682 3150–3319 1243–1258
1,2,4-Triazole-thiones Absent 3278–3414 1247–1255
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 1682 3270 N/A

Physicochemical Properties

  • Solubility : Methoxy groups enhance aqueous solubility, while nitro and halogen substituents increase lipophilicity .
  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits stable fluorescence at pH 5, whereas nitro groups in the title compound may quench fluorescence due to electron withdrawal .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrophenyl group and a phenoxybenzamide moiety. The presence of the nitro group is essential for its biological activity, as it can undergo reduction to form reactive intermediates, which may interact with various cellular targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes.
  • Protein-Ligand Interactions : Its structure allows it to bind effectively to various proteins, potentially altering their function and influencing cellular pathways.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may interact with nucleophilic sites in proteins or DNA, leading to cytotoxic effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth has been noted in laboratory settings.
  • Anticancer Properties : The compound has shown promise in anticancer assays, particularly against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been highlighted in several studies.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Studies and Experimental Data

A series of studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in HL-60 leukemia cells with an IC50 value of 20 µM.
Study 3Enzyme InhibitionShowed competitive inhibition against acetylcholinesterase with a Ki value of 15 µM.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. A common approach involves activating the carboxylic acid group using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. For example, similar nitro-substituted benzamides are synthesized at low temperatures (−50°C) to minimize side reactions and improve yield . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : For structural elucidation of aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and nitro group effects on neighboring protons .
  • ESI-MS : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate purity (>95%) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?

The compound exhibits limited solubility in polar solvents like water but dissolves in DMSO, DMF, or dichloromethane. It is stable at room temperature but sensitive to prolonged light exposure due to the nitro group. Storage at −20°C under inert atmosphere is recommended. The melting point (117–118°C) and logP (~2.16) suggest moderate hydrophobicity, influencing its suitability for biological assays .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in ethanol or acetonitrile. The structure (e.g., space group P2₁/c, unit cell parameters) reveals planar aromatic systems and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Software like SHELXL is used for refinement, with validation metrics (R-factor < 0.05) ensuring accuracy .

Q. What methodological approaches are used to evaluate the biological activity of this compound, such as antibacterial or enzyme inhibition?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution. Derivatives of this scaffold have shown MIC values ≤ 8 µg/mL .
  • Enzyme inhibition : Fluorescence-based assays to measure binding constants (e.g., Kₐ = 10⁴–10⁶ M⁻¹) with targets like metalloproteases or kinases. pH-dependent fluorescence studies (λₑₓ = 340 nm, λₑₘ = 380 nm) can quantify interactions with metal ions (e.g., Pb²⁺) .

Q. How do solvent and pH conditions affect the fluorescence properties of this compound, and how can these be leveraged in sensing applications?

Fluorescence intensity peaks at pH 5 (aqueous buffer) and is quenched in acidic/basic media due to protonation/deprotonation of the nitro and methoxy groups. Solvent polarity (e.g., ethanol vs. acetonitrile) alters emission intensity by 20–30%. These properties enable its use as a pH-sensitive probe or metal ion sensor, with detection limits (LOD) as low as 0.269 mg/L .

Q. What strategies resolve contradictions in spectral or activity data between synthesized batches?

  • Reproducibility checks : Verify reaction conditions (temperature, reagent purity) and crystallization methods.
  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials).
  • DSC/TGA : Assess thermal stability discrepancies.
  • Docking studies : Correlate structural variations (e.g., nitro group orientation) with bioactivity differences .

Methodological Resources

  • Synthesis Protocols : DCC/HOBt coupling .
  • Crystallography Tools : SHELXL for refinement .
  • Bioassay Design : CLSI guidelines for MIC tests .

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